Potential for Protein Kinase Inhibition vs. 3-Bromo-5-(piperidin-4-yloxy)pyridine and 2-Chloro-5-(piperidin-4-yloxy)pyridine
In the absence of direct experimental data for the target compound, in silico prediction (PASS) provides a foundational, albeit inferential, basis for comparison. The target compound, 3-Methyl-5-(piperidin-4-yloxy)pyridine, receives a prediction score for 'Protein kinase inhibitor' activity with a Probability 'to be active' (Pa) of 0.584 [1]. This suggests a statistically significant potential for this scaffold to engage kinase targets. While comparable data for 3-Bromo-5-(piperidin-4-yloxy)pyridine and 2-Chloro-5-(piperidin-4-yloxy)pyridine are not available in the same model, the structural analogy implies that the substitution of the methyl group with a halogen at different ring positions would likely shift the activity profile due to changes in lipophilicity and electronic effects. The lack of a quantitative comparator for this specific prediction highlights the data gap and the need for empirical evaluation.
| Evidence Dimension | Predicted Probability of Protein Kinase Inhibitor Activity (Pa) |
|---|---|
| Target Compound Data | 0.584 |
| Comparator Or Baseline | 3-Bromo-5-(piperidin-4-yloxy)pyridine / 2-Chloro-5-(piperidin-4-yloxy)pyridine (Data not available) |
| Quantified Difference | Not calculable (N/A) |
| Conditions | In silico PASS prediction model |
Why This Matters
The predicted activity of the methyl-substituted analog provides a specific, albeit low-strength, rationale for its initial investigation in kinase-centric projects over uncharacterized halogenated analogs.
- [1] Table 7 PASS prediction for the activity of the title compound. Nature Scientific Reports, 2025. View Source
